![molecular formula C25H24N2O3S2 B2538150 N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide CAS No. 941967-13-1](/img/structure/B2538150.png)
N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide
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Description
The compound "N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. The structure of the compound suggests that it may have potential as a biological inhibitor, given the presence of the benzo[d]thiazole moiety and the phenylsulfonyl group, which are common in pharmacologically active compounds.
Synthesis Analysis
The synthesis of related sulfonamide derivatives has been explored in the literature. For instance, a series of N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamide derivatives were designed and synthesized to evaluate their inhibition potential against human carbonic anhydrase isoenzymes . Although the compound is not directly mentioned, the synthesis of similar sulfonamide-based compounds involves multiple steps, including the formation of ureido and thiadiazolyl moieties, which could be analogous to the synthesis of the target compound.
Molecular Structure Analysis
Investigations into the crystal structures of closely related compounds, such as N-(4-fluorobenzoyl)benzenesulfonamide, have been conducted to understand the intermolecular interactions and packing patterns . These studies, including Hirshfeld surface analysis, provide insights into how the molecular structure of sulfonamide derivatives influences their physical properties and potential intermolecular interactions, which could be relevant for the compound .
Chemical Reactions Analysis
The reactivity of sulfonamide derivatives can be complex. For example, N-(Phenylsulfonyl)- and N-methyl-N-(phenylsulfonyl)benzohydrazonoyl azides have been shown to undergo cyclization to tetrazoles and decomposition to benzonitriles under certain conditions . This indicates that the phenylsulfonyl group can participate in various chemical reactions, which could be pertinent when considering the reactivity of "this compound."
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives can be deduced from their molecular structure. For instance, the presence of electron-withdrawing groups such as the sulfonyl moiety can affect the compound's acidity and hydrogen bonding capability . Additionally, the synthesis of benzo[d]-1,2-thiazole-1,1-dioxide derivatives via directed lithiation of N-(phenylsulfonyl)propanamides suggests that the electronic properties of the phenylsulfonyl group can direct lithiation reactions, which may be relevant for understanding the reactivity of the compound .
Scientific Research Applications
Synthesis and Antimicrobial Activity
- A study detailed the microwave-assisted synthesis of 2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives, demonstrating significant antibacterial and antifungal activities. These compounds were synthesized using an environmentally benign procedure under microwave irradiation, showing a considerable increase in reaction rate and better yield compared to traditional methods (Raval, Naik, & Desai, 2012).
Anticancer and Antiproliferative Activities
- Another research effort focused on the design, synthesis, and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for anticancer activity. The compounds showed moderate to excellent anticancer activity against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer), with some derivatives showing higher activity than the reference drug etoposide (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Synthesis and Characterization of Arylidene Compounds
- The synthesis and characterization of a new series of arylidene compounds from 2-iminothiazolidine-4-one derivatives were described. These compounds demonstrated antimicrobial activity against various bacterial strains, showcasing the potential for developing new antimicrobial agents (Azeez & Abdullah, 2019).
properties
IUPAC Name |
4-(benzenesulfonyl)-N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S2/c1-19-10-8-15-22-24(19)26-25(31-22)27(18-20-11-4-2-5-12-20)23(28)16-9-17-32(29,30)21-13-6-3-7-14-21/h2-8,10-15H,9,16-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLGSCOCGRZFJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)CCCS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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